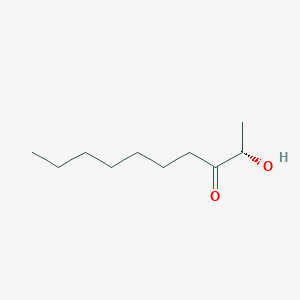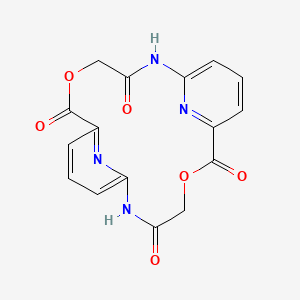![molecular formula C8H13BrN4O B13340094 5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13340094.png)
5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a cyclopentyloxy group attached to the nitrogen at the 1-position, and an amine group at the 3-position of the triazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced through an etherification reaction using cyclopentanol and appropriate activating agents.
Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The triazole ring can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Etherification: Cyclopentanol with activating agents like tosyl chloride or trifluoromethanesulfonic anhydride.
Amination: Ammonia or primary amines under basic conditions.
Major Products
Substitution Products: Compounds with different substituents replacing the bromine atom.
Oxidation Products: Oxides of the triazole ring.
Reduction Products: Dehalogenated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The cyclopentyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-methyl-1H-pyrazole: Another brominated heterocycle with similar structural features.
5-Bromo-2-(cyclopentyloxy)-1-methyl-1H-imidazole: A compound with a similar cyclopentyloxy group but different heterocyclic core.
1,2,4-Triazole Derivatives: Various derivatives with different substituents at the 1, 3, and 5 positions.
Uniqueness
5-Bromo-1-[(cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H13BrN4O |
|---|---|
Molekulargewicht |
261.12 g/mol |
IUPAC-Name |
5-bromo-1-(cyclopentyloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)5-14-6-3-1-2-4-6/h6H,1-5H2,(H2,10,12) |
InChI-Schlüssel |
ZNBMNQGSBLRDCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)OCN2C(=NC(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)
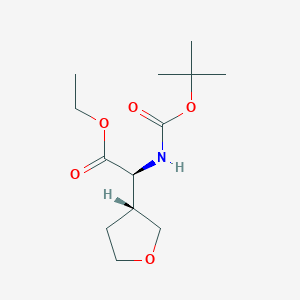
![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide](/img/structure/B13340028.png)
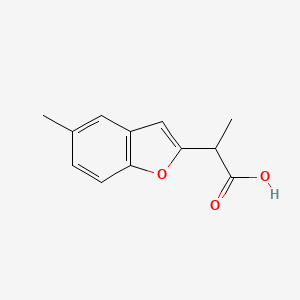
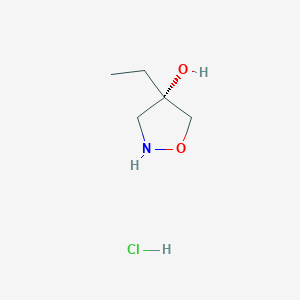

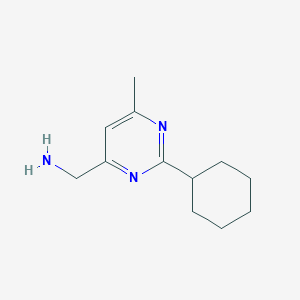
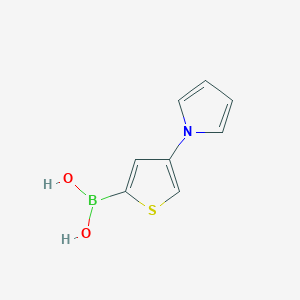
![6-(Benzyloxy)-3-bromo-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13340059.png)

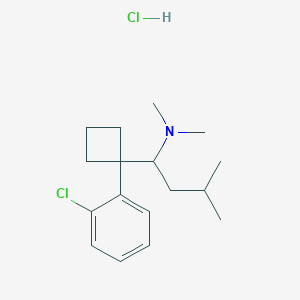
![6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
